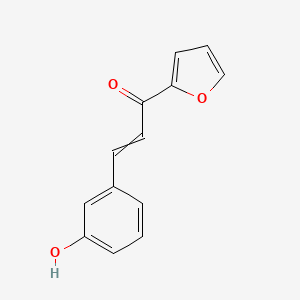
N'-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide is a chemical compound with a complex structure that includes dichloro, ethoxy, and methanimidamide groups
Vorbereitungsmethoden
The synthesis of N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide typically involves multiple steps, including the introduction of the dichloro and ethoxy groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide can be compared with similar compounds, such as:
- (3,5-Dichloro-2-ethoxyphenyl)-N-(4-methoxybenzyl)methanaminium
- (3,5-Dichloro-2-ethoxyphenyl)-N-(2-furylmethyl)methanaminium
- A,A-BIS-(3,5-DICHLORO-2-ETHOXYPHENYL)-5-CHLORO-O-TOLUENESULFONIC ACID,NA SALT
These compounds share similar structural features but differ in their specific functional groups and applications
Eigenschaften
CAS-Nummer |
98852-24-5 |
|---|---|
Molekularformel |
C11H14Cl2N2O2 |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
N'-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-3-16-11-9(13)5-8(12)6-10(11)14-7-15-17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
FOAFHLWRVNWVRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)N=CNOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



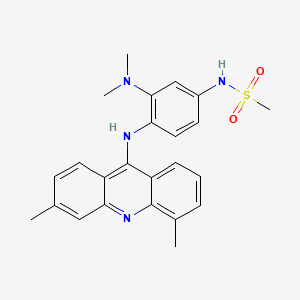
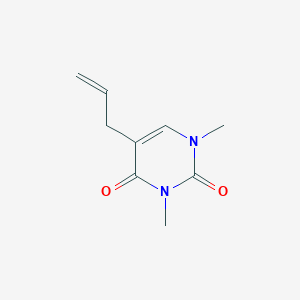


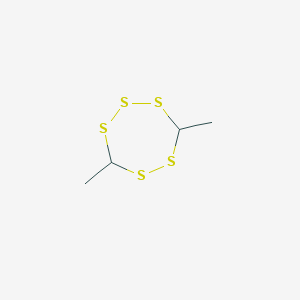
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
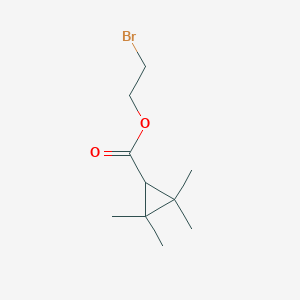
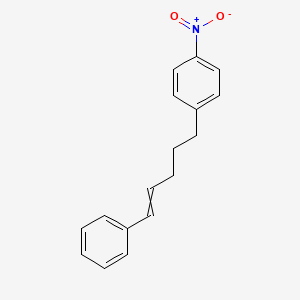
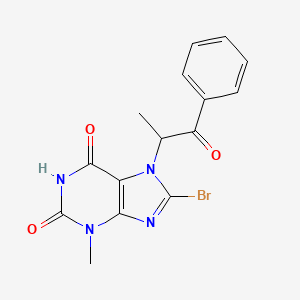
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)

